2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has a unique spirocyclic structure that makes it interesting for researchers to study its properties and potential uses.
Wirkmechanismus
The mechanism of action of 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] is not well understood. However, it is believed that the spirocyclic structure of the compound plays a crucial role in its biological activity.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has potential biological activity. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties. However, more research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] in lab experiments is its unique spirocyclic structure, which makes it interesting for researchers to study. However, one of the limitations is that the compound is difficult to synthesize in large quantities, which can make it challenging for researchers to conduct experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]. One possible direction is to study its potential applications in the field of drug discovery. Another direction is to investigate its properties as a building block for the synthesis of new materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] involves the reaction between 1,3-dioxolane and 2-methylcyclohexanone in the presence of a Lewis acid catalyst. The reaction produces the spirocyclic compound as the main product.
Wissenschaftliche Forschungsanwendungen
2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has been studied for its potential applications in various fields. In the field of materials science, this compound has been used as a building block for the synthesis of new polymers with unique properties. In the field of organic chemistry, this compound has been used as a starting material for the synthesis of various bioactive compounds.
Eigenschaften
CAS-Nummer |
117465-62-0 |
---|---|
Produktname |
2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2'-methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] |
InChI |
InChI=1S/C9H14O2/c1-6-2-3-7-8(6)9(7)10-4-5-11-9/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
DYBNSQZAOGDQGH-UHFFFAOYSA-N |
SMILES |
CC1CCC2C1C23OCCO3 |
Kanonische SMILES |
CC1CCC2C1C23OCCO3 |
Synonyme |
Spiro[bicyclo[3.1.0]hexane-6,2-[1,3]dioxolane], 2-methyl-, [1R-(1-alpha-,2-bta-,5-alpha-)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.